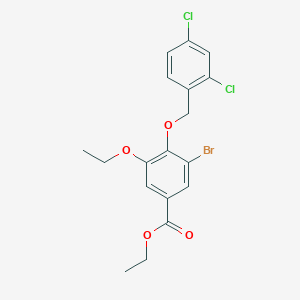

Ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate

CAS No.:

Cat. No.: VC20354701

Molecular Formula: C18H17BrCl2O4

Molecular Weight: 448.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17BrCl2O4 |

|---|---|

| Molecular Weight | 448.1 g/mol |

| IUPAC Name | ethyl 3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate |

| Standard InChI | InChI=1S/C18H17BrCl2O4/c1-3-23-16-8-12(18(22)24-4-2)7-14(19)17(16)25-10-11-5-6-13(20)9-15(11)21/h5-9H,3-4,10H2,1-2H3 |

| Standard InChI Key | ZBUXGROYYORHBI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C(=CC(=C1)C(=O)OCC)Br)OCC2=C(C=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, ethyl 3-bromo-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate, defines its substituents:

-

Bromine at position 3 of the benzoate core.

-

Ethoxy group (-OCH₂CH₃) at position 5.

-

2,4-Dichlorobenzyloxy group (-OCH₂C₆H₃Cl₂-2,4) at position 4.

-

Ethyl ester (-COOCH₂CH₃) at position 1.

The molecular formula is C₁₉H₁₈BrCl₂O₄, yielding a molecular weight of 486.61 g/mol. The SMILES notation is CCOC(=O)C1=CC(=C(C(=C1)Br)OCC2=C(C=CC=C2Cl)Cl)OCC, reflecting the spatial arrangement of substituents .

Physicochemical Properties

While experimental data for this specific compound is unavailable, properties can be extrapolated from structural analogs:

The presence of multiple halogen atoms increases molecular polarity and van der Waals interactions, likely rendering the compound crystalline and stable under ambient conditions .

Synthesis and Manufacturing

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

-

Benzoic acid core: 3-Bromo-4-hydroxy-5-ethoxybenzoic acid.

-

Dichlorobenzyl electrophile: 2,4-Dichlorobenzyl chloride.

-

Ethyl ester group: Introduced via esterification.

Stepwise Synthesis

-

Core Preparation:

-

Etherification:

-

Esterification:

-

Purification:

Challenges and Optimization

-

Regioselectivity: Competing reactions during bromination require precise temperature control (0–5°C) to favor para-substitution .

-

Steric Hindrance: The bulky dichlorobenzyl group necessitates extended reaction times (24–48 hrs) for complete etherification .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Halogenated benzoates are pivotal in drug discovery:

-

Antimicrobial Agents: Chlorine and bromine atoms enhance membrane permeability, disrupting microbial cell walls .

-

Kinase Inhibitors: The ethoxy and benzyloxy groups may act as hydrogen bond acceptors in ATP-binding pockets .

Agrochemical Development

-

Herbicides: Structural analogs interfere with plant acetolactate synthase, a target for weed control .

-

Fungicides: Dichlorobenzyl moieties exhibit antifungal activity against Botrytis cinerea .

Future Research Directions

-

Bioactivity Screening: Evaluate antimicrobial and anticancer potential in vitro.

-

Process Optimization: Develop catalytic methods (e.g., Pd-catalyzed couplings) to improve yield.

-

Environmental Fate Studies: Assess biodegradation pathways using LC-MS/MS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume